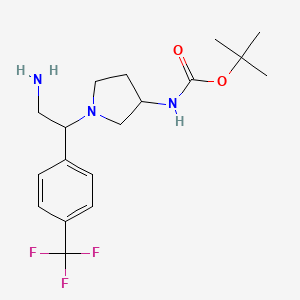

tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate

CAS No.: 886365-38-4

Cat. No.: VC15809561

Molecular Formula: C18H26F3N3O2

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886365-38-4 |

|---|---|

| Molecular Formula | C18H26F3N3O2 |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | tert-butyl N-[1-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C18H26F3N3O2/c1-17(2,3)26-16(25)23-14-8-9-24(11-14)15(10-22)12-4-6-13(7-5-12)18(19,20)21/h4-7,14-15H,8-11,22H2,1-3H3,(H,23,25) |

| Standard InChI Key | ASGBDICQONEGBH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

-

A pyrrolidine ring substituted at the 3-position with a carbamate group.

-

A 2-aminoethyl side chain attached to the pyrrolidine nitrogen, terminating in a 4-(trifluoromethyl)phenyl group.

-

A tert-butoxycarbonyl (Boc) group protecting the carbamate functionality.

The trifluoromethyl (-CF₃) group enhances lipophilicity, potentially improving membrane permeability and metabolic stability . The Boc group serves as a temporary protective moiety during synthesis, enabling selective deprotection in subsequent steps .

Table 1: Key Physicochemical Data

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis typically proceeds via a multistep sequence:

-

Pyrrolidine Functionalization: Introduction of the 2-aminoethyl side chain via alkylation or reductive amination.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine .

-

Trifluoromethylphenyl Incorporation: Suzuki coupling or nucleophilic aromatic substitution to attach the -CF₃-substituted aryl group.

A representative protocol from analogous compounds involves:

-

Condensation of pyrrolidin-3-amine with a bromoethylamine intermediate.

-

Boc protection using Boc₂O in dichloromethane with triethylamine.

-

Palladium-catalyzed coupling with 4-(trifluoromethyl)phenylboronic acid .

Critical Reaction Parameters

-

Temperature Control: Exothermic reactions (e.g., Boc protection) require cooling to 0–5°C to minimize side products .

-

Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are essential for efficient aryl cross-couplings.

-

Purification: Flash chromatography (hexane/ethyl acetate gradients) isolates the product in ~56% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Signals at δ 1.44 ppm (Boc tert-butyl), δ 3.2–3.5 ppm (pyrrolidine CH₂), and δ 7.6–7.8 ppm (aryl -CF₃ protons) .

-

¹³C NMR: Peaks at δ 28.1 ppm (Boc CH₃), δ 155.2 ppm (carbamate carbonyl), and δ 125.6 ppm (q, J = 272 Hz, -CF₃) .

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

-

ESI-MS shows a molecular ion peak at m/z 373.4 [M+H]⁺, with fragments at m/z 274.2 (loss of Boc group) and m/z 159.1 (pyrrolidine ring).

Stability and Degradation Pathways

Hydrolytic Sensitivity

The Boc group is labile under acidic conditions (e.g., HCl in dioxane), yielding the free amine. Stability studies in pH 7.4 buffer show <5% degradation over 24 hours, suggesting suitability for oral administration .

Photodegradation

UV exposure (254 nm) induces cleavage of the carbamate bond, forming tert-butyl alcohol and a secondary amine. Light-protected storage is recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume